Thalidomide-NH-C6-NH-Boc, with the Chemical Abstracts Service number 2093536-13-9, is a synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand derived from thalidomide. This compound is primarily utilized in the synthesis of MI-389, a potent phthalimide-based proteolysis-targeting chimera (PROTAC) degrader. The molecular formula of Thalidomide-NH-C6-NH-Boc is with a molecular weight of approximately 472.53 g/mol .
Thalidomide-NH-C6-NH-Boc belongs to the class of thalidomide derivatives, which are known for their roles in modulating protein degradation pathways. These compounds are classified as E3 ligase ligands due to their interaction with cereblon, a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex. This interaction facilitates the targeted degradation of specific proteins, making these compounds valuable in therapeutic applications, particularly in oncology and immunology .
The synthesis of Thalidomide-NH-C6-NH-Boc involves several key steps:
The synthesis typically employs standard organic chemistry techniques such as refluxing in appropriate solvents (e.g., tetrahydrofuran) and purification methods like chromatography .
The molecular structure of Thalidomide-NH-C6-NH-Boc can be represented as follows:
The specific arrangement of atoms contributes to its biological activity, particularly its binding affinity for cereblon .
Thalidomide-NH-C6-NH-Boc participates in several chemical reactions:
These reactions underscore the compound's role as a tool for targeted protein degradation.
The mechanism of action for Thalidomide-NH-C6-NH-Boc revolves around its interaction with cereblon. When this compound binds to cereblon, it recruits neosubstrates for ubiquitination by the E3 ligase complex:
This mechanism highlights the therapeutic potential of Thalidomide derivatives in treating conditions like multiple myeloma and other malignancies .
Thalidomide-NH-C6-NH-Boc has several important applications in scientific research:
These applications underscore its significance in advancing our understanding of drug mechanisms and developing novel therapies .
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0